2-Ethyl-5-fluorobenzoxazole
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Description
2-Ethyl-5-fluorobenzoxazole (CAS# 1267772-21-3) is a research chemical with the molecular formula C9H8FNO. It has a molecular weight of 165.16 . It is a useful building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring substituted with a fluorine atom at the 5-position and an ethyl group at the 2-position .Mechanism of Action
Target of Action
Fluorinated heterocycles, a group to which this compound belongs, are known to be key components of many anticancer and antibiotic drugs .
Mode of Action
The presence of fluorine atoms in these compounds can significantly affect their anticancer and antimicrobial activities .
Biochemical Pathways
Fluorinated heterocycles are known to have in vivo and in vitro anticancer and antimicrobial activities . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic properties.
Result of Action
It is known that fluorinated heterocycles can exhibit reduced cytotoxicity in non-cancerous cell lines, suggesting a degree of selectivity in their action .
Biochemical Analysis
Biochemical Properties
2-Ethyl-5-fluorobenzoxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can lead to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, this compound can alter gene expression patterns, resulting in changes in the production of proteins involved in cellular metabolism and other critical functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased acetylcholine levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as the inhibition of acetylcholinesterase activity and the induction of apoptosis in cancer cells . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body . The interaction of this compound with these enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a critical role in its cellular localization and accumulation . Additionally, binding proteins can facilitate the distribution of this compound within various cellular compartments, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution.
Properties
IUPAC Name |
2-ethyl-5-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFURGRRJIRKXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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